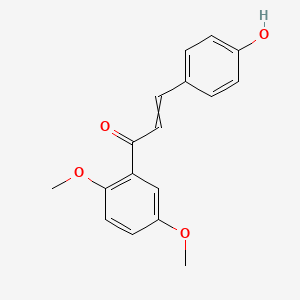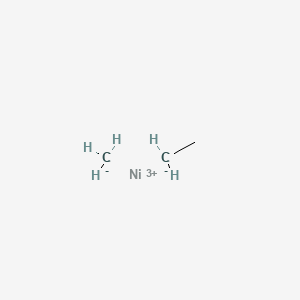
Carbanide;ethane;nickel(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;ethane;nickel(3+) is a complex organometallic compound that features a nickel ion in a +3 oxidation state coordinated with carbanide and ethane ligands
準備方法
Synthetic Routes and Reaction Conditions
The preparation of carbanide;ethane;nickel(3+) typically involves the reaction of nickel(II) precursors with ethane and carbanide sources under controlled conditions. One common method is the vapor deposition technique, where nickel(II) acetylacetonate is used as the nickel precursor. The reaction is carried out in a one-tube vapor deposition setup, which allows for the precise control of nickel content and deposition conditions .
Industrial Production Methods
Industrial production of carbanide;ethane;nickel(3+) may involve large-scale vapor deposition or other solution-based methods such as wetness impregnation, precipitation, sol-gel, and ion-exchange techniques. These methods allow for the efficient production of nickel-based catalysts with high purity and controlled properties .
化学反応の分析
Types of Reactions
Carbanide;ethane;nickel(3+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often involving the formation of nickel(IV) species.
Reduction: Reduction reactions can convert nickel(3+) to lower oxidation states, such as nickel(II) or nickel(0).
Substitution: Ligand substitution reactions can occur, where the carbanide or ethane ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction may produce nickel(II) or nickel(0) species. Substitution reactions can result in a variety of nickel complexes with different ligands .
科学的研究の応用
Carbanide;ethane;nickel(3+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as cross-coupling and hydrogenation reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the production of high-performance materials, including polymers and nanocomposites, due to its unique electronic and catalytic properties
作用機序
The mechanism by which carbanide;ethane;nickel(3+) exerts its effects involves the interaction of the nickel ion with various molecular targets. The nickel ion can undergo redox reactions, facilitating electron transfer processes. Additionally, the carbanide and ethane ligands can participate in coordination chemistry, influencing the reactivity and stability of the compound. The specific pathways involved depend on the particular application and reaction conditions .
類似化合物との比較
Carbanide;ethane;nickel(3+) can be compared with other similar compounds, such as nickel(II) and nickel(IV) complexes. While nickel(II) complexes are more common and stable, nickel(3+) complexes like carbanide;ethane;nickel(3+) offer unique reactivity and catalytic properties. Similar compounds include:
- Nickel(II) acetylacetonate
- Nickel(IV) oxide
- Nickel(II) chloride
特性
CAS番号 |
200192-30-9 |
|---|---|
分子式 |
C3H8Ni+ |
分子量 |
102.79 g/mol |
IUPAC名 |
carbanide;ethane;nickel(3+) |
InChI |
InChI=1S/C2H5.CH3.Ni/c1-2;;/h1H2,2H3;1H3;/q2*-1;+3 |
InChIキー |
VHUAGJNLQXBOOT-UHFFFAOYSA-N |
正規SMILES |
[CH3-].C[CH2-].[Ni+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)
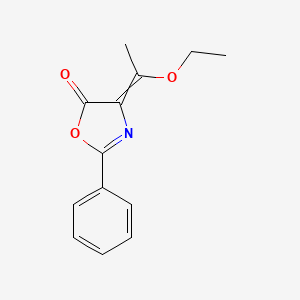
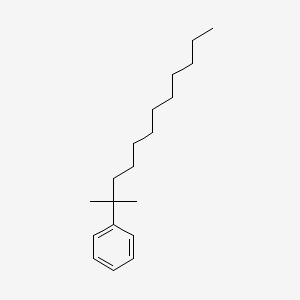
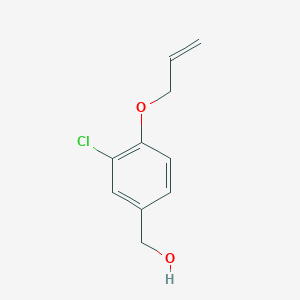

![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)
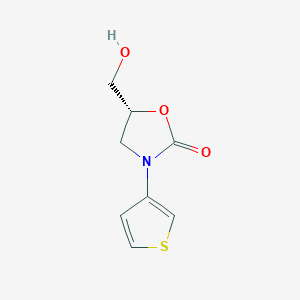
![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
![4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-](/img/structure/B12561197.png)
![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
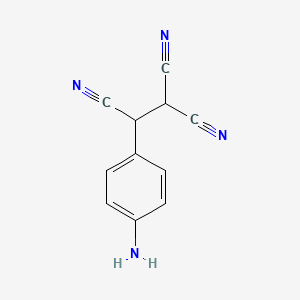
![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)
